3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Overview
Description
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This particular compound has a molecular weight of 189
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid with a suitable reagent to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives and intermediates, which can be further utilized in different applications.
Scientific Research Applications
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex chemical entities.
Biology: The compound may exhibit biological activity, making it useful in the study of biological processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be employed in the production of various industrial chemicals and materials.
Mechanism of Action
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid can be compared with other oxazole derivatives, such as 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate and 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate. While these compounds share structural similarities, their unique substituents and functional groups result in different chemical and biological properties.
Comparison with Similar Compounds
3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate
This comprehensive overview highlights the significance of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in various scientific and industrial applications
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Properties
IUPAC Name |
3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDGDNHYKLVMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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